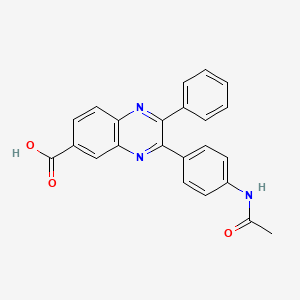
3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a phenyl group, and a quinoxaline ring with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group is coupled with the quinoxaline ring in the presence of a palladium catalyst.
Acetylation of the Amino Group: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid
- 3-(4-Nitrophenyl)-2-phenylquinoxaline-6-carboxylic acid
- 3-(4-Hydroxyphenyl)-2-phenylquinoxaline-6-carboxylic acid
Uniqueness
3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
64375-03-7 |
|---|---|
Molecular Formula |
C23H17N3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C23H17N3O3/c1-14(27)24-18-10-7-16(8-11-18)22-21(15-5-3-2-4-6-15)25-19-12-9-17(23(28)29)13-20(19)26-22/h2-13H,1H3,(H,24,27)(H,28,29) |
InChI Key |
ANHUMCVOOQENIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


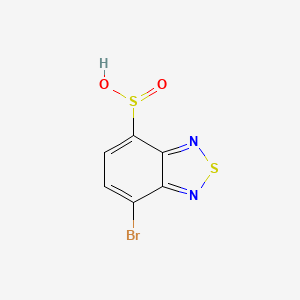
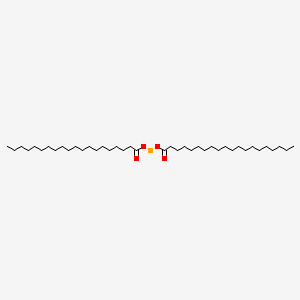
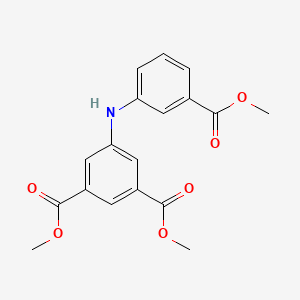
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
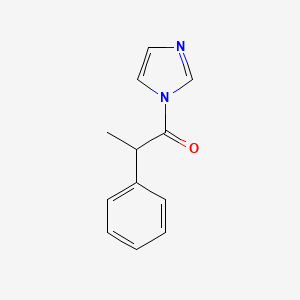

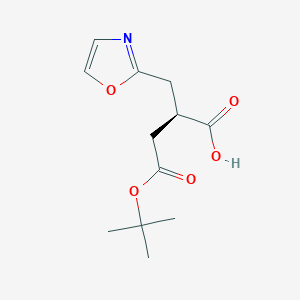

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
